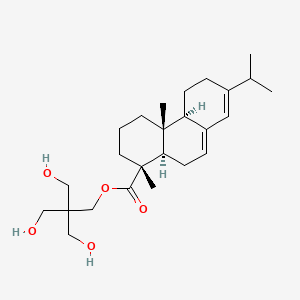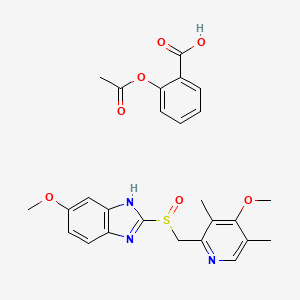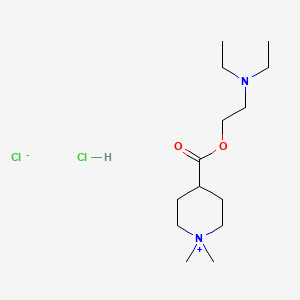
Piperidinium, 4-carboxy-1,1-dimethyl-, chloride, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sch 2161 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sch 2161 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of Sch 2161 is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Sch 2161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving Sch 2161 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products: The major products formed from the reactions of Sch 2161 depend on the specific reagents and conditions used. These products often exhibit enhanced chemical and biological properties, making them valuable for further research and development.
Applications De Recherche Scientifique
Sch 2161 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, Sch 2161 is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of Sch 2161 involves its interaction with specific molecular targets and pathways within the cell. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new therapeutic strategies and improving the efficacy of existing treatments.
Comparaison Avec Des Composés Similaires
Sch 2161 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or similar biological activities. The comparison focuses on aspects such as potency, selectivity, and safety profile, providing insights into the potential benefits of Sch 2161 over other compounds.
Conclusion
Sch 2161 is a compound of great interest due to its versatile chemical properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for advancing knowledge in various fields. The comparison with similar compounds further underscores its uniqueness and potential for future developments.
Propriétés
Numéro CAS |
97238-28-3 |
|---|---|
Formule moléculaire |
C14H30Cl2N2O2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-5-15(6-2)9-12-18-14(17)13-7-10-16(3,4)11-8-13;;/h13H,5-12H2,1-4H3;2*1H/q+1;;/p-1 |
Clé InChI |
SONZNDHFRCHDAL-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)CCOC(=O)C1CC[N+](CC1)(C)C.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


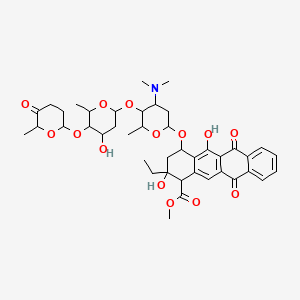
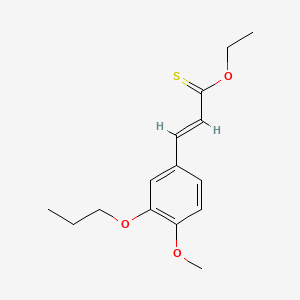





![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
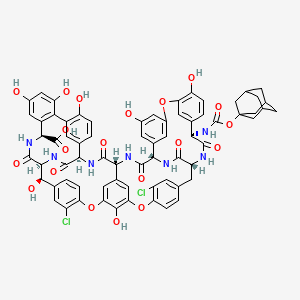

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
